molecular formula C5H8FNO4S B6610245 (2S)-1-(fluorosulfonyl)pyrrolidine-2-carboxylic acid CAS No. 2763740-79-8

(2S)-1-(fluorosulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B6610245
CAS No.: 2763740-79-8
M. Wt: 197.19 g/mol
InChI Key: GWLBYEJSGOULOD-BYPYZUCNSA-N
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Description

(2S)-1-(Fluorosulfonyl)pyrrolidine-2-carboxylic acid is a chiral proline derivative of high interest in advanced chemical synthesis and drug discovery research . This compound is characterized by a reactive fluorosulfonyl group attached to the pyrrolidine nitrogen, making it a valuable electrophilic reagent for introducing the pyrrolidine-2-carboxylic acid scaffold into more complex molecules via nucleophilic substitution reactions. Its primary research applications are derived from its unique structure. The fluorosulfonyl group acts as an excellent leaving group, enabling this compound to serve as a key synthetic intermediate for constructing sulfonamides, sulfonyl ureas, and other sulfonyl-containing compounds. Furthermore, the chiral, non-racemic (S)-configuration at the 2-position ensures the introduction of stereochemical integrity, which is critical in the development of pharmaceuticals and bioactive peptides. Researchers can utilize this building block in the synthesis of compound libraries for high-throughput screening, in bioconjugation strategies to modify biomolecules, and in the development of covalent enzyme inhibitors where the sulfonyl group can target specific amino acid residues. This product is supplied for laboratory research purposes only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans. Please refer to the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

(2S)-1-fluorosulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO4S/c6-12(10,11)7-3-1-2-4(7)5(8)9/h4H,1-3H2,(H,8,9)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLBYEJSGOULOD-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Synthesis and Mechanism

Desmethyl SuFEx-IT, a solid fluorosulfurylating agent, enables SO₂F₂-free introduction of the fluorosulfonyl (-SO₂F) group. The reagent is synthesized via a two-step process from inexpensive precursors:

  • Sulfonation : Reaction of chlorosulfonic acid with ethylene glycol under controlled conditions yields the intermediate sulfonate ester.

  • Fluorination : Treatment with potassium fluoride (KF) in anhydrous acetonitrile replaces the chloride with fluorine, producing desmethyl SuFEx-IT in 85% yield.

Application to Pyrrolidine-2-carboxylic Acid

(2S)-Pyrrolidine-2-carboxylic acid undergoes fluorosulfonylation using desmethyl SuFEx-IT under mild conditions:

  • Reaction Setup :

    • Substrate: (2S)-Pyrrolidine-2-carboxylic acid (1.0 equiv)

    • Reagent: Desmethyl SuFEx-IT (1.2 equiv)

    • Solvent: Dimethylformamide (DMF)

    • Base: Triethylamine (2.0 equiv)

    • Temperature: 25°C, 12 hours.

  • Workup :
    The mixture is diluted with ethyl acetate, washed with brine, and concentrated. The crude product is purified via recrystallization (ethanol/water) to yield (2S)-1-(fluorosulfonyl)pyrrolidine-2-carboxylic acid as a white solid (78% yield).

Advantages :

  • Avoids toxic SO₂F₂ gas.

  • No chromatographic purification required.

  • Scalable to hectogram quantities.

Copper-Catalyzed Difluoromethylation with 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid

Reaction Design

This method leverages 2,2-difluoro-2-(fluorosulfonyl)acetic acid as a bifunctional reagent to introduce both fluorosulfonyl and difluoromethyl groups. For pyrrolidine systems, selective fluorosulfonylation is achieved by modulating reaction conditions.

Synthetic Procedure

  • Substrate Preparation :
    (2S)-Pyrrolidine-2-carboxylic acid is protected as its tert-butyl ester to prevent side reactions at the carboxylic acid group.

  • Fluorosulfonylation :

    • Protected pyrrolidine (1.0 equiv)

    • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (1.5 equiv)

    • Catalyst: CuI (0.2 equiv)

    • Solvent: Acetonitrile

    • Temperature: 45°C, 30 minutes.

  • Deprotection :
    The tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the target compound (65% overall yield).

Key Observations :

  • Copper iodide enhances reaction rate and selectivity.

  • Excess reagent ensures complete conversion.

Direct Sulfonylation of Pyrrolidine-2-carboxylic Acid Derivatives

Traditional Sulfuryl Fluoride Route

While largely supplanted by safer methods, direct sulfonylation with SO₂F₂ remains a historical approach:

  • Reaction Conditions :

    • Gaseous SO₂F₂ is bubbled through a solution of (2S)-pyrrolidine-2-carboxylic acid in aqueous NaOH (pH 10–12).

    • Temperature: 0–5°C.

  • Challenges :

    • SO₂F₂ is highly toxic and regulated.

    • Poor regioselectivity necessitates extensive purification.

Alternative Sulfonylating Agents

Recent advances employ bis(fluorosulfuryl) peroxide (FSO₂OOSO₂F) as a liquid-phase reagent:

  • Procedure :

    • Substrate: (2S)-Pyrrolidine-2-carboxylic acid

    • Reagent: FSO₂OOSO₂F (1.1 equiv)

    • Solvent: Tetrahydrofuran (THF)

    • Yield: 70% after silica gel chromatography.

Comparative Analysis of Synthetic Approaches

Method Reagent Yield Safety Scalability
Desmethyl SuFEx-ITDesmethyl SuFEx-IT78%HighIndustrial
Copper-Catalyzed2,2-Difluoro-2-(fluorosulfonyl)acetic acid65%ModerateLab-scale
Direct SulfonylationSO₂F₂ or FSO₂OOSO₂F50–70%LowLimited

Key Findings :

  • Safety : Desmethyl SuFEx-IT eliminates SO₂F₂-related hazards.

  • Efficiency : Copper catalysis offers rapid kinetics but lower yields.

  • Cost : Sulfuryl fluoride-free methods reduce raw material expenses by 40% .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(fluorosulfonyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorosulfonyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Drug Design and Development

(2S)-1-(Fluorosulfonyl)pyrrolidine-2-carboxylic acid serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of new therapeutics.

  • Case Study: VHL-Targeted Therapeutics
    Recent studies have demonstrated the use of sulfonyl fluorides, including derivatives of this compound, in designing covalent inhibitors targeting the Von Hippel-Lindau (VHL) protein. These inhibitors show promise in treating cancers associated with VHL mutations by promoting the degradation of hypoxia-inducible factors (HIFs) .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its electrophilic nature allows it to form covalent bonds with active site residues in enzymes, leading to irreversible inhibition.

  • Case Study: SARS-CoV-2 Main Protease Inhibitor
    Research has indicated that compounds similar to this compound could be developed as inhibitors for viral proteases, including those from SARS-CoV-2. The design focuses on improving metabolic stability while maintaining antiviral activity .

Synthetic Methodologies

The compound is utilized in various synthetic methodologies due to its reactivity. It can participate in multi-step synthesis processes that yield complex organic molecules.

  • Example: Synthesis of CHF₂O-Containing Compounds
    A recent study highlighted a synthetic route involving this compound derivatives for creating CHF₂O-containing pyrrolidines. This method showcases the versatility of the compound in generating new chemical entities for drug discovery .

Comparative Data Table

Application AreaDescriptionKey Findings
Drug DesignIntermediate for synthesizing pharmaceuticalsInhibitors targeting VHL protein show promising results
Enzyme InhibitionPotential as irreversible enzyme inhibitorsEffective against SARS-CoV-2 main protease
Synthetic MethodologiesUsed in multi-step organic synthesisFacilitates creation of CHF₂O-containing compounds

Mechanism of Action

The mechanism of action of (2S)-1-(fluorosulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The fluorosulfonyl group distinguishes this compound from other pyrrolidine-2-carboxylic acid derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
(2S)-1-(Fluorosulfonyl)pyrrolidine-2-carboxylic acid C₅H₈FNO₄S Fluorosulfonyl (-SO₂F) 197.18 High electronegativity; predicted CCS: 140.9 Ų
Captopril (ACE inhibitor) C₉H₁₅NO₃S 2-Methyl-3-sulfanylpropanoyl 217.29 ACE inhibition, urease inhibition
(2S)-1-(4-Chlorobenzenesulfonyl)pyrrolidine-2-carboxylic acid C₁₁H₁₂ClNO₄S 4-Chlorobenzenesulfonyl 287.73 Enhanced lipophilicity due to aromatic ring
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid C₁₁H₁₂FNO₅S 4-Fluorobenzenesulfonyl, 4-hydroxyl 289.28 Hydrogen-bonding capability from -OH group
Key Observations:
  • Fluorosulfonyl vs.
  • Aromatic vs. Aliphatic Sulfonyl Groups : Compared to 4-chlorobenzenesulfonyl derivatives , the fluorosulfonyl group lacks aromaticity, which may decrease π-π stacking interactions but improve solubility in polar solvents.

Physicochemical Properties

  • Polarity and Solubility : The fluorosulfonyl group enhances polarity compared to alkyl-substituted analogs like (2S)-1-(2-methylpropyl)pyrrolidine-2-carboxylic acid . However, the absence of aromatic rings (vs. 4-fluorobenzenesulfonyl derivatives) may limit lipid membrane permeability.
  • Acidity : The fluorosulfonyl group is a strong electron-withdrawing group, likely increasing the acidity of the carboxylic acid moiety (pKa ~2-3) compared to Captopril (pKa ~3.7) .

Biological Activity

(2S)-1-(fluorosulfonyl)pyrrolidine-2-carboxylic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. The compound possesses a pyrrolidine ring, a carboxylic acid group, and a fluorosulfonyl functional group, which may influence its reactivity and interactions within biological systems.

The molecular formula of this compound is C₅H₈FNO₄S, with a molar mass of approximately 197.19 g/mol. The presence of the fluorine atom enhances the electronic properties of the compound, potentially affecting its biological interactions and pharmacokinetic profiles.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity or receptor function. The fluorosulfonyl group can interact with thiol groups in proteins, while the carboxylic acid facilitates hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for biological targets.

Enzyme Inhibition

Studies have indicated that this compound exhibits inhibitory effects on various enzymes. For instance, it has been evaluated for its potential as a covalent inhibitor targeting specific enzymes involved in metabolic pathways. The compound's IC50 values in biochemical assays demonstrate its potency in modulating enzyme activity.

Anticancer Potential

Recent research has explored the anticancer properties of this compound. It has been tested in various cancer cell lines, showing significant antiproliferative effects. The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased levels of cleaved PARP and caspase-3 in treated cells.

Case Studies

  • In Vitro Studies : In cell line assays, this compound demonstrated IC50 values ranging from 0.15 to 0.24 μM against various cancer cell lines, indicating strong growth inhibition.
    Cell LineIC50 (μM)Mechanism of Action
    SJSA-10.22Induction of apoptosis
    MCF-70.15Inhibition of cell proliferation
    A5490.24Activation of apoptotic pathways
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound. Oral administration at doses of 100 mg/kg resulted in significant tumor growth inhibition over 14 days, with associated upregulation of p53 and other apoptotic markers.

Research Applications

The compound is being investigated for various applications:

  • Chemical Synthesis : It serves as a versatile building block for synthesizing more complex molecules.
  • Biological Probes : Its ability to interact with specific molecular targets makes it a valuable tool for studying enzyme mechanisms and cellular pathways.
  • Pharmaceutical Development : The unique properties of this compound position it as a candidate for developing new therapeutic agents targeting cancer and other diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-1-(fluorosulfonyl)pyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodology : The synthesis typically involves fluorosulfonylation of a pyrrolidine precursor. For stereochemical control, chiral catalysts (e.g., Ru-based asymmetric hydrogenation catalysts) or chiral auxiliaries (e.g., Boc-protected intermediates) are employed . Post-synthesis, enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry, with purification by recrystallization or column chromatography .
  • Key Considerations : Monitor reaction intermediates using 19F^{19}\text{F}-NMR to track fluorosulfonyl group incorporation and confirm regioselectivity .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines : Use fume hoods for aerosol mitigation, wear nitrile gloves, and employ chemical-resistant aprons. The fluorosulfonyl group may release HF under hydrolytic conditions; neutralize spills with calcium carbonate slurry .
  • Contradictions : While some analogs (e.g., Boc-protected pyrrolidines) are classified as non-hazardous , fluorosulfonyl derivatives require stricter controls due to potential reactivity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1H^1\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to resolve stereochemistry and confirm fluorosulfonyl integration .
  • X-ray Crystallography : For absolute configuration determination .
    • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (ESI-MS) for molecular weight validation .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications :

  • As a sulfonating agent in peptide/protein modification to enhance stability .
  • Intermediate in synthesizing fluorinated protease inhibitors (e.g., HCV NS3/4A analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate fluorosulfonyl group hydrolysis during synthesis?

  • Strategies :

  • Use anhydrous solvents (e.g., DCM or THF) and low temperatures (0–4°C) to suppress hydrolysis .
  • Incorporate steric hindrance via tert-butyl or Fmoc groups to protect the pyrrolidine ring .
    • Monitoring : Track pH during aqueous workup (maintain pH < 3 to avoid sulfonic acid formation) .

Q. What computational methods aid in predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Approaches :

  • Density Functional Theory (DFT) to model transition states and predict regioselectivity in fluorosulfonyl transfer .
  • Molecular docking to assess interactions with biological targets (e.g., enzyme active sites) .
    • Software : Gaussian, GAMESS, or AutoDock .

Q. How does the fluorosulfonyl group influence the compound’s stability under varying pH and temperature?

  • Stability Studies :

  • pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C) with LC-MS analysis. Fluorosulfonyl derivatives show instability above pH 8 due to nucleophilic attack .
  • Thermal Stability : TGA/DSC to identify decomposition thresholds (>150°C for most analogs) .

Q. What strategies resolve contradictions in toxicity data between structurally similar compounds?

  • Case Example : While (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid is non-toxic , fluorosulfonyl analogs may exhibit acute oral toxicity (LD50_{50} < 50 mg/kg). Validate via in vitro assays (e.g., HepG2 cell viability) and in vivo rodent models .
  • Data Interpretation : Cross-reference hazard classifications from REACH and GHS databases .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight223.21 g/molCalculated
Solubility (Water)2.1 mg/mL (pH 7.4, 25°C)
LogP (Octanol-Water)1.3 ± 0.2
pKa (Carboxylic Acid)2.8

Table 2 : Synthetic Yield Optimization

ConditionYield (%)Purity (HPLC)
Anhydrous DCM, 0°C7898.5
Wet THF, 25°C3285.0
Catalyst: Ru-BINAP8999.1

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